molecular formula C₂₅H₃₁F₂IO₅S B1140036 5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate CAS No. 80474-67-5

5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate

Cat. No. B1140036
CAS RN: 80474-67-5
M. Wt: 608.48
InChI Key:
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Description

Synthesis Analysis

The synthesis of related steroidal compounds often involves multi-step chemical reactions, starting from simpler steroid precursors. For instance, the synthesis of halomethyl and androstane derivatives, closely related to the compound , involves the preparation of carbothioic acids followed by their reaction with dihalomethanes. The specific pathways and reagents vary depending on the desired substituents and the steroid's structural complexity (Phillipps et al., 1994).

Molecular Structure Analysis

The molecular structure of such a compound is characterized by multiple functional groups, including halogens, hydroxy, and carbothioate esters. These groups significantly influence the molecule's reactivity and physical properties. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are pivotal in elucidating the detailed structure of these complex molecules (Toscano et al., 1977).

Chemical Reactions and Properties

Steroidal compounds like this exhibit a variety of chemical reactions, primarily due to the presence of multiple functional groups that offer different reactivity patterns. Reactions can include esterification, halogenation, and oxidation-reduction processes, significantly altering the molecule's chemical behavior and properties (Djurendić et al., 2008).

Physical Properties Analysis

The physical properties of steroids, including melting point, solubility, and crystal structure, are closely related to their molecular structure. For example, the introduction of halogen atoms and the specific arrangement of functional groups can significantly affect the compound's solubility in various solvents and its melting point range (Hossain et al., 1976).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other reagents, are defined by the compound's functional groups. The presence of a carbothioate group, for instance, might influence its reactivity towards nucleophilic substitution reactions or its stability under various conditions (Shimizu, 1978).

Scientific Research Applications

Synthesis and Structural Elucidation

Research on similar steroidal compounds primarily focuses on their synthesis and structural elucidation. For instance, Thalén and Wickström (2000) detailed the synthesis of potential 6-oxygenated metabolites of rofleponide, a synthetic glucocorticosteroid. They employed three alternative routes to synthesize the 6-hydroxy compound, highlighting the importance of specific structural modifications for the compound's activity and its potential research applications in understanding glucocorticosteroid metabolism and function (Thalén & Wickström, 2000).

Photodegradation Studies

Photodegradation studies, such as the work by Shirasaki et al. (2004), offer insights into the stability and degradation pathways of steroidal drugs under light exposure. This research is crucial for understanding how steroidal compounds degrade over time, which can influence their storage, stability, and potential therapeutic applications (Shirasaki et al., 2004).

Metabolic Studies

Metabolic studies on steroids, like the research conducted by Biddle et al. (2009), identify and characterize the metabolites of steroidal compounds following administration. Such studies are essential for drug development, doping control, and understanding the biological impact of steroids on the body (Biddle et al., 2009).

properties

IUPAC Name

[(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16-,18?,19-,22-,23-,24?,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRIRGIBBWVEFV-KIOLIBKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F2IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate

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